An In-depth Technical Guide to the Basic Properties of 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride
An In-depth Technical Guide to the Basic Properties of 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS No: 115307-13-6). As a key building block in contemporary drug discovery, particularly in the synthesis of nootropic agents, a thorough understanding of its fundamental characteristics is paramount. This document consolidates critical data on its physicochemical properties, with a focus on its basicity, alongside detailed protocols for its synthesis, purification, and analytical characterization. The causality behind its selection in pharmaceutical development is explored, linking its structural features to its role as a versatile scaffold.
Introduction: The Significance of the Pyrrolidinone Scaffold
5-(Aminomethyl)pyrrolidin-2-one hydrochloride belongs to the pyrrolidinone class of compounds, a structural motif of significant interest in medicinal chemistry. The pyrrolidinone ring is a core component of the racetam family of drugs, which are noted for their cognitive-enhancing, or nootropic, effects. The five-membered lactam structure provides a rigid backbone that can be strategically functionalized to interact with various biological targets. The presence of a basic aminomethyl group at the 5-position introduces a key site for protonation and further chemical modification, making this molecule a versatile intermediate in the synthesis of more complex pharmaceutical agents.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for both chemical reactions and biological assays. Its structural similarity to neurotransmitters has made it a valuable tool in the development of drugs targeting neurological disorders.[1] This guide will delve into the essential properties that underpin its utility.
Physicochemical and Basic Properties
The defining feature of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride's basicity is the primary amine group. In its hydrochloride salt form, this amine is protonated, forming an ammonium ion. The equilibrium between the protonated and free base forms is fundamental to its behavior in solution and its reactivity.
Acid-Base Equilibrium
The acid-base equilibrium is crucial for:
-
Reaction pH control: The basicity of the free amine form dictates the necessary pH conditions for reactions where it acts as a nucleophile.
-
Solubility: The protonated hydrochloride salt is generally water-soluble, while the free base form is more soluble in organic solvents. This property is exploited during extraction and purification steps.
-
Biological Activity: The ionization state of the amine at physiological pH (around 7.4) can significantly influence its ability to cross biological membranes and interact with target receptors.
A [label="Protonated Form\n(Ammonium Hydrochloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Free Base Form\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B [label="+ OH⁻\n- H₂O\n- Cl⁻"]; B -> A [label="+ H⁺, Cl⁻"]; }
Physical Properties
A summary of the key physical properties of 5-(Aminomethyl)pyrrolidin-2-one and its hydrochloride salt is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | 5-(Aminomethyl)pyrrolidin-2-one | 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride | Reference(s) |
| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O | [2][3] |
| Molecular Weight | 114.15 g/mol | 150.61 g/mol | [3] |
| Appearance | - | White crystalline powder | [4] |
| Boiling Point | 313.9 ± 15.0 °C (Predicted) | Not available | [5] |
| Melting Point | Not available | Not available | [6] |
| Solubility | More soluble in organic solvents | More soluble in aqueous solutions | General chemical principles |
| Storage | - | 0-8 °C | [4] |
Note: The lack of a reported melting point suggests that the compound may decompose upon heating or that this data is not widely published.
Synthesis and Purification
The synthesis of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride typically involves a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Start [label="5-(Azidomethyl)pyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reduction\n(e.g., Pd/C, H₂)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="5-(Aminomethyl)pyrrolidin-2-one\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Acidification\n(e.g., HCl in Ether)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="5-(Aminomethyl)pyrrolidin-2-one HCl", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> End; }
Synthesis of 5-(Aminomethyl)pyrrolidin-2-one (Free Base)
A common route to the free base involves the reduction of an azide precursor.[7]
Protocol: Reduction of 5-(Azidomethyl)pyrrolidin-2-one
-
Dissolution: Dissolve 5-(Azidomethyl)pyrrolidin-2-one in a suitable solvent, such as ethanol (EtOH).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-(Aminomethyl)pyrrolidin-2-one as an oil.
Causality: The palladium-catalyzed hydrogenation is a highly efficient and clean method for the reduction of azides to primary amines. The reaction proceeds under mild conditions and typically gives high yields of the desired product.
Conversion to the Hydrochloride Salt
The crude free base is then converted to its hydrochloride salt to improve its stability and handling properties.
Protocol: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 5-(Aminomethyl)pyrrolidin-2-one in a minimal amount of a suitable organic solvent in which the free base is soluble but the hydrochloride salt is not (e.g., diethyl ether or a mixture of methanol and diethyl ether).
-
Acidification: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the solid under vacuum to obtain the final product.
Causality: The use of an anhydrous HCl solution in an organic solvent is crucial to prevent the introduction of water, which could affect the crystallinity and purity of the final product. The choice of solvent is critical to ensure good precipitation and high recovery of the salt.
Purification by Recrystallization
For obtaining high-purity material, recrystallization is the preferred method.
Protocol: Recrystallization of 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride
-
Solvent Selection: Choose a solvent or solvent system in which the hydrochloride salt is sparingly soluble at room temperature but readily soluble at elevated temperatures. Isopropanol is often a good starting point for amine hydrochlorides.[8] A mixture of a polar solvent (like methanol or ethanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) can also be effective.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude hydrochloride salt until it just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Causality: The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool, the desired compound crystallizes out, leaving the impurities behind in the solution.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Spectral Features (in D₂O):
-
Pyrrolidinone Ring Protons: A series of multiplets corresponding to the protons on the pyrrolidinone ring. The proton at the chiral center (C5) will likely appear as a multiplet.
-
Aminomethyl Protons: A multiplet or a pair of doublets for the two protons of the -CH₂-NH₃⁺ group.
-
Ammonium Protons: The -NH₃⁺ protons may be visible as a broad singlet, although they often exchange with the D₂O solvent and may not be observed.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Carbonyl Carbon: A signal in the downfield region (typically >170 ppm) corresponding to the lactam carbonyl carbon.
-
Pyrrolidinone Ring Carbons: Signals for the four carbons of the pyrrolidinone ring.
-
Aminomethyl Carbon: A signal for the carbon of the -CH₂-NH₃⁺ group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Expected FTIR Peaks for the Hydrochloride Salt:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |
| ~3400-3250 | N-H Stretch | Lactam N-H | [9] |
| ~3000-2800 | N-H Stretch | Ammonium (-NH₃⁺) | [10] |
| ~1680 | C=O Stretch | Lactam Carbonyl | [9] |
| ~1600 | N-H Bend | Ammonium (-NH₃⁺) | [10] |
| ~1250-1020 | C-N Stretch | Aliphatic Amine/Lactam | [9] |
Causality: The formation of the ammonium salt leads to the appearance of characteristic broad N-H stretching bands in the 3000-2800 cm⁻¹ region and a bending vibration around 1600 cm⁻¹. These are distinct from the sharper N-H stretch of a free primary amine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. For chiral molecules like 5-(Aminomethyl)pyrrolidin-2-one, chiral HPLC is necessary to determine the enantiomeric purity.
General Protocol for Chiral HPLC Method Development:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[11]
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
-
Detection: UV detection is typically used, with the wavelength set to an appropriate value for the compound (often in the range of 210-220 nm for compounds lacking a strong chromophore).
-
Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.
Causality: Chiral separation by HPLC relies on the differential interaction of the enantiomers with the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric effects, leading to different retention times for the two enantiomers.
Applications in Drug Development: A Versatile Scaffold
The utility of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride in drug development stems from its unique combination of structural features:
-
The Pyrrolidinone Core: This rigid scaffold provides a defined three-dimensional structure that can be used to orient functional groups in space for optimal interaction with biological targets.[12]
-
The Primary Amine: This functional group serves as a handle for further chemical elaboration. It can be acylated, alkylated, or used in other coupling reactions to build more complex molecules. In its protonated form, it can also participate in hydrogen bonding interactions with biological receptors.
-
Chirality: The chiral center at the 5-position allows for the synthesis of stereochemically pure compounds. This is critical in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Its role as a key intermediate in the synthesis of nootropic drugs like nebracetam highlights its importance.[13] The structural similarity of the pyrrolidinone ring to pyroglutamic acid, an endogenous amino acid, may contribute to its biological activity. The aminomethyl side chain allows for the introduction of various substituents that can modulate the compound's affinity and selectivity for different receptors.
Safety and Handling
5-(Aminomethyl)pyrrolidin-2-one hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information. General handling guidelines include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.[4]
Conclusion
5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a valuable and versatile building block in pharmaceutical research and development. Its basicity, conferred by the primary aminomethyl group, is a key property that influences its reactivity, solubility, and biological interactions. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective use in the synthesis of novel therapeutic agents. The detailed protocols provided for its synthesis, purification, and analysis serve as a practical resource for researchers in the field. As the demand for new drugs targeting the central nervous system continues to grow, the importance of scaffolds like 5-(Aminomethyl)pyrrolidin-2-one is likely to increase.
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